molecular formula C22H20N2O5S2 B256603 2-({3-[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid

2-({3-[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid

Cat. No. B256603
M. Wt: 456.5 g/mol
InChI Key: FQGAOUZLMHHXJR-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ETBABA and belongs to the class of thiazolidinone derivatives. The synthesis of ETBABA involves multiple steps and requires specific reagents and conditions.

Mechanism of Action

The mechanism of action of ETBABA involves the inhibition of COX-2 activity and the modulation of oxidative stress. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, ETBABA can reduce inflammation and pain. ETBABA also modulates oxidative stress by scavenging free radicals and reducing the production of reactive oxygen species (ROS). This can protect cells from oxidative damage and reduce the risk of chronic diseases.
Biochemical and Physiological Effects:
ETBABA has been shown to exhibit several biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators and cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). ETBABA has also been shown to reduce the levels of ROS and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, ETBABA has been reported to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

ETBABA has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized and purified. ETBABA has also been extensively studied, and its mechanism of action and physiological effects are well-known. However, there are also limitations to using ETBABA in lab experiments. It can be expensive to synthesize, and the synthesis method requires specific reagents and conditions. Furthermore, the effects of ETBABA may vary depending on the cell type and experimental conditions.

Future Directions

For research on ETBABA include investigating its effects on other inflammatory mediators and cytokines, studying its effects on different types of cancer cells and in vivo models, exploring its potential use as a therapeutic agent for chronic diseases, and developing new synthesis methods.

Synthesis Methods

The synthesis of ETBABA involves the condensation of 2-aminobenzoic acid with ethyl 4-(4-formylphenyl)-2-oxo-1,3-thiazolidine-3-carboxylate followed by the reaction with 3-mercaptopropionic acid. The final product is obtained after purification through column chromatography. This synthesis method requires specific reagents and conditions and has been optimized for high yield and purity.

Scientific Research Applications

ETBABA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. ETBABA has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to scavenge free radicals and protect cells from oxidative stress. Furthermore, ETBABA has been reported to induce apoptosis in cancer cells and inhibit tumor growth.

properties

Product Name

2-({3-[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid

Molecular Formula

C22H20N2O5S2

Molecular Weight

456.5 g/mol

IUPAC Name

2-[3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid

InChI

InChI=1S/C22H20N2O5S2/c1-2-29-15-9-7-14(8-10-15)13-18-20(26)24(22(30)31-18)12-11-19(25)23-17-6-4-3-5-16(17)21(27)28/h3-10,13H,2,11-12H2,1H3,(H,23,25)(H,27,28)/b18-13-

InChI Key

FQGAOUZLMHHXJR-AQTBWJFISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O

SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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